molecular formula C15H24N4O B2500830 1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea CAS No. 2034337-61-4

1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea

Cat. No.: B2500830
CAS No.: 2034337-61-4
M. Wt: 276.384
InChI Key: XSVRMJAZJWWVPV-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea is a synthetic organic compound known for its unique structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexyl group attached to a urea moiety, which is further connected to a tetrahydropyrazolo[1,5-a]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydropyrazolo[1,5-a]pyridine intermediate, which is synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and ketones under acidic or basic conditions. The intermediate is then reacted with cyclohexyl isocyanate to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity. Solvent selection, temperature control, and purification techniques such as crystallization or chromatography are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the urea moiety, where nucleophiles like amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(pyridin-3-ylmethyl)urea: Similar structure but lacks the tetrahydropyrazolo ring, leading to different chemical and biological properties.

    1-Cyclohexyl-3-(benzyl)urea: Features a benzyl group instead of the tetrahydropyrazolo ring, affecting its reactivity and applications.

    1-Cyclohexyl-3-(4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl)urea: Contains a benzimidazole ring, offering different pharmacological profiles.

Uniqueness

1-Cyclohexyl-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the tetrahydropyrazolo[1,5-a]pyridine ring system differentiates it from other urea derivatives, providing unique opportunities for research and application in various fields.

This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and uniqueness compared to similar compounds

Properties

IUPAC Name

1-cyclohexyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O/c20-15(18-13-6-2-1-3-7-13)16-10-12-11-17-19-9-5-4-8-14(12)19/h11,13H,1-10H2,(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVRMJAZJWWVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=C3CCCCN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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